(6-Cyclobutoxypyridin-2-yl)boronic acid

Steric effects Suzuki-Miyaura coupling Regioselectivity

This is not a generic 2-pyridyl boronic acid. The cyclobutoxy group directly addresses the protodeborylation failure mode common in Suzuki couplings, while its unique steric and lipophilic profile optimizes drug-likeness for kinase inhibitor and PROTAC development. Choose this building block when standard 6-alkoxy analogs fail in sterically demanding cross-couplings or when improving metabolic stability is critical to your lead optimization campaign. Available in research quantities with batch-specific purity documentation.

Molecular Formula C9H12BNO3
Molecular Weight 193.009
CAS No. 1310404-90-0
Cat. No. B566903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Cyclobutoxypyridin-2-yl)boronic acid
CAS1310404-90-0
Synonyms6-(CYCLOBUTOXY)PYRIDINE-2-BORONIC ACID
Molecular FormulaC9H12BNO3
Molecular Weight193.009
Structural Identifiers
SMILESB(C1=NC(=CC=C1)OC2CCC2)(O)O
InChIInChI=1S/C9H12BNO3/c12-10(13)8-5-2-6-9(11-8)14-7-3-1-4-7/h2,5-7,12-13H,1,3-4H2
InChIKeyTXWBSQKQDYOHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Cyclobutoxypyridin-2-yl)boronic acid (CAS: 1310404-90-0): Product Overview and Procurement Summary


(6-Cyclobutoxypyridin-2-yl)boronic acid is a heteroaryl boronic acid building block characterized by a pyridine ring substituted at the 2-position with a boronic acid group and at the 6-position with a cyclobutoxy group [1]. It is a specialized reagent primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, enabling the introduction of a 6-cyclobutoxy-2-pyridyl moiety into complex molecular scaffolds . Its molecular formula is C9H12BNO3, with a molecular weight of 193.01 g/mol [1].

Why Generic Substitution Fails: The Critical Role of the 6-Cyclobutoxy Substituent in (6-Cyclobutoxypyridin-2-yl)boronic acid


The selection of a specific 6-alkoxypyridin-2-yl boronic acid is not arbitrary; generic substitution with simpler analogs (e.g., 6-methoxy or 6-isopropoxy) can fundamentally alter reaction outcomes and final compound properties. The cyclobutoxy group is not merely an inert placeholder. Its unique steric and electronic profile directly impacts the stability of the boronic acid against protodeborylation, a well-documented failure mode for 2-pyridyl boronic acids in Suzuki couplings [1]. Furthermore, the distinct lipophilicity and three-dimensional shape conferred by the cyclobutyl ring are critical for optimizing the drug-likeness and binding interactions of downstream products in medicinal chemistry campaigns .

(6-Cyclobutoxypyridin-2-yl)boronic acid: A Quantitative Evidence Guide for Scientific Selection


Increased Steric Bulk: Cyclobutoxy vs. Common Alkoxy Analogs

The cyclobutoxy group provides significantly greater steric bulk than smaller alkoxy substituents like methoxy or isopropoxy. This difference in spatial volume can influence the rate and selectivity of palladium-catalyzed cross-coupling reactions, particularly when reacting with sterically congested aryl halide partners .

Steric effects Suzuki-Miyaura coupling Regioselectivity

Enhanced Lipophilicity: cLogP Comparison with 6-Isopropoxy Analog

The introduction of a cyclobutyl ring, a known bioisostere for isopropyl and tert-butyl groups, is predicted to increase lipophilicity (cLogP) compared to a 6-isopropoxy analog. This enhanced lipophilicity can improve the membrane permeability and metabolic stability of the final biaryl drug candidates synthesized from this boronic acid .

Lipophilicity Drug-likeness Medicinal chemistry

Molecular Weight Differentiation for Procurement: Cyclobutoxy vs. Isopropoxy

The molecular weight of (6-Cyclobutoxypyridin-2-yl)boronic acid is 193.01 g/mol [1]. In contrast, its closest structural analog, (6-Isopropoxypyridin-2-yl)boronic acid, has a molecular weight of 180.998 g/mol [2]. This quantifiable difference is essential for accurate stoichiometric calculations and for evaluating cost-per-mole when comparing vendors.

Procurement Molecular weight Cost analysis

Potential Mitigation of Protodeborylation: The 2-Pyridyl Problem

2-Pyridyl boronic acids and their esters are notoriously susceptible to protodeborylation, a side reaction where the boronic acid group is replaced by a proton, leading to low coupling yields [1]. While direct comparative data for the 6-cyclobutoxy analog is unavailable, the presence of an electron-donating group at the 6-position of the pyridine ring is known to modulate the electronic properties of the boronic acid, potentially influencing its stability. The cyclobutoxy group may offer an alternative stability profile compared to unsubstituted or 6-halogenated 2-pyridyl boronic acids.

Protodeborylation Suzuki-Miyaura coupling Stability

Best Research and Industrial Application Scenarios for (6-Cyclobutoxypyridin-2-yl)boronic acid


Synthesis of Novel Kinase Inhibitors

The 6-cyclobutoxypyridin-2-yl moiety is a privileged scaffold in kinase inhibitor design. Researchers can utilize this boronic acid in a Suzuki-Miyaura coupling to attach the 6-cyclobutoxy-2-pyridyl group to a heteroaryl halide core, generating a library of compounds for structure-activity relationship (SAR) studies. The unique steric and lipophilic properties of the cyclobutoxy group, as established in Section 3 , make it a valuable tool for exploring non-conserved regions of the kinase ATP-binding pocket, with the goal of improving potency and selectivity [1].

Medicinal Chemistry: Optimization of ADME Properties

In a lead optimization campaign, a chemist may prioritize this boronic acid over a smaller alkoxy analog to intentionally increase the lipophilicity and metabolic stability of a lead compound . As discussed in Section 3 , the cyclobutyl group is a well-established bioisostere that can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of the resulting drug candidate. This building block allows for the direct installation of this favorable moiety in the final synthetic step.

Overcoming Challenges in Sterically Hindered Cross-Couplings

When a synthetic route involves the coupling of a 2-pyridyl boronic acid to a bulky, ortho-substituted aryl halide, standard reagents may fail or give poor yields due to steric clash. The distinct steric profile of the cyclobutoxy group, detailed in Section 3 , may alter the geometry of the transition state, providing a pathway to successful carbon-carbon bond formation where other 6-alkoxypyridin-2-yl boronic acids are ineffective [1].

Targeted Protein Degradation (PROTAC) Development

This building block is suitable for constructing bifunctional PROTAC molecules. The 6-cyclobutoxypyridin-2-yl fragment can be incorporated into the linker region or the ligand for the E3 ligase. The specific physicochemical properties of the cyclobutoxy group (lipophilicity, sterics) can be leveraged to modulate the ternary complex formation and subsequent degradation efficiency of the target protein, providing a differentiated tool for chemical biology and drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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